molecular formula C9H18N2O2S B2689345 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1511389-04-0

4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2689345
CAS No.: 1511389-04-0
M. Wt: 218.32
InChI Key: OJRGKMWOTNYAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features a thiazolidine ring fused with a piperidine moiety

Scientific Research Applications

4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazolidine-2-thione with 3-piperidinol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-3-yl)-1H-benzimidazole dihydrochloride
  • 2-(Piperidin-3-yl)-1H-benzimidazole
  • 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Uniqueness

4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to similar compounds with benzimidazole or other heterocyclic structures. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-8-6-11(14(12,13)7-8)9-3-2-4-10-5-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRGKMWOTNYAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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